Technical Guide: Discovery and Synthesis of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Technical Guide: Discovery and Synthesis of 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The following technical guide details the discovery, structural rationale, and synthetic pathways for 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Introduction & Chemical Space
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged bicyclic structure in medicinal chemistry, characterized by a bridgehead nitrogen atom shared between a pyridine and a pyrimidine ring. This fused system serves as the pharmacophore core for several clinically significant therapeutics, including the antipsychotics Risperidone and Paliperidone , and has shown emerging potential in antimalarial, anti-inflammatory, and SHP2-inhibitory applications.
The 9-methyl derivative (CAS: 23443-12-1) is a specific regioisomer where the methyl group is positioned on the pyridine ring, adjacent to the bridgehead nitrogen (depending on the specific numbering convention used in the literature, often corresponding to the 3-position of the starting 2-aminopyridine). Its synthesis presents unique regiochemical challenges due to the ambident nucleophilicity of the 2-aminopyridine precursor.
Key Biological & Synthetic Relevance[1][2][3]
-
Pharmacophore Utility: Acts as a bioisostere for quinazolinones, offering altered solubility and metabolic stability profiles.
-
Mechanism of Action: Derivatives have been implicated as allosteric inhibitors of SHP2 (PTPN11), a critical node in the RAS-ERK signaling pathway.
-
Synthetic Challenge: Controlling the regioselectivity of the ring closure to favor the pyrido[1,2-a]pyrimidine system over the thermodynamically competing 1,8-naphthyridine system.
Retrosynthetic Analysis
The construction of the 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core relies on a [3+3] cyclocondensation strategy. The retrosynthetic disconnection reveals two primary precursors: a substituted 2-aminopyridine (providing the N-C-N-C-C fragment) and a 1,3-electrophile (providing the C-C-C fragment).
Strategic Disconnections[4]
-
Path A (Condensation with
-Keto Esters): Reaction of 2-amino-3-methylpyridine with ethyl formate or equivalent electrophiles. -
Path B (Alkynoate Cyclization): Reaction with activated alkynes (e.g., ethyl propiolate) via Michael addition followed by intramolecular amidation.
Figure 1: Retrosynthetic disconnection showing the convergence of 2-aminopyridine derivatives and electrophilic 3-carbon synthons.
Synthetic Protocols
Method A: PPA-Mediated Cyclocondensation (Standard Route)
This method utilizes Polyphosphoric Acid (PPA) to drive the condensation and cyclization. It is robust but requires harsh conditions.
Reagents:
-
Substrate: 2-Amino-3-methylpyridine (1.0 equiv)
-
Reagent: Ethyl Acetoacetate (or Ethyl Propiolate for the des-methyl pyrimidine ring) (1.2 equiv)
-
Catalyst/Solvent: Polyphosphoric Acid (PPA)
-
Conditions: 100–120°C, 4–6 hours.
Protocol:
-
Mixing: In a round-bottom flask, mix 2-amino-3-methylpyridine (10 mmol) with PPA (10 g).
-
Addition: Add Ethyl Acetoacetate (12 mmol) dropwise with vigorous stirring.
-
Heating: Heat the mixture to 120°C. The reaction will darken as cyclization proceeds.
-
Quenching: Cool to 60°C and pour onto crushed ice (50 g).
-
Neutralization: Neutralize with ammonium hydroxide (25%) to pH 7–8.
-
Isolation: Extract with dichloromethane (3 x 30 mL). Dry over anhydrous
and concentrate. -
Purification: Recrystallize from ethanol/hexane or purify via flash column chromatography (EtOAc/Hexane).
Method B: Copper-Catalyzed Oxidative Coupling (Modern Route)
A milder approach utilizing copper catalysis to facilitate the C-N bond formation, often yielding higher regioselectivity.
Reagents:
-
Reagent: Ethyl Propiolate
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF or DMSO
-
Conditions: 80°C, 12 hours, under
or Air.
Protocol:
-
Charge a reaction tube with 2-amino-3-methylpyridine (1.0 mmol), CuI (0.1 mmol), Phenanthroline (0.2 mmol), and
(2.0 mmol). -
Add DMF (3.0 mL) and Ethyl Propiolate (1.2 mmol).
-
Stir at 80°C under an air atmosphere.
-
Monitor via TLC (Hexane:EtOAc 1:1).
-
Upon completion, dilute with water and extract with EtOAc.[3][4][5]
-
Purify via silica gel chromatography.[6]
Mechanistic Insights & Regiochemistry
The formation of the 9-methyl isomer from 2-amino-3-methylpyridine involves a specific regiochemical pathway.
-
Initial Attack: The exocyclic amino group (
) is generally more nucleophilic than the ring nitrogen. It attacks the ketone/aldehyde carbonyl of the -keto ester (or the -carbon of the alkynoate via Michael addition). -
Intermediate Formation: This forms an enamine intermediate.
-
Cyclization: The ring nitrogen (N1) attacks the ester carbonyl.
-
Steric Influence: The methyl group at position 3 of the pyridine ring (ortho to the amino group) exerts steric pressure. However, in the formation of the pyrido[1,2-a]pyrimidine, this methyl group ends up at the C9 position (adjacent to the bridgehead nitrogen) or C5 position depending on the precise numbering convention and ring closure mode.
-
Note on Numbering: Literature often refers to the product of 2-amino-3-methylpyridine as the 9-methyl isomer (e.g., CAS 23443-12-1 context), implying the methyl is adjacent to the bridgehead nitrogen in the final fused system.
-
Figure 2: Mechanistic pathway for the condensation reaction.
Characterization Data
The following data is typical for 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (based on analogous structures):
| Technique | Signal / Characteristic | Interpretation |
| 1H NMR | Methyl group protons ( | |
| 1H NMR | Pyrimidine ring proton (C3-H). | |
| 1H NMR | Proton adjacent to bridgehead (C6-H), deshielded. | |
| 13C NMR | Carbonyl carbon (C=O). | |
| MS (ESI) | Molecular ion peak for |
References
-
Synthesis and Functionalization: 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Link
-
Biological Activity (SHP2): Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Link
-
Antimalarial Activity: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. PubMed. Link
-
Chemical Structure Data: 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23443-12-1).[7] BLD Pharm.[7] Link
-
Reaction Precursors: A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. Link
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- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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